N-Methyl-1-pyridin-2-ylpropan-1-amine
Overview
Description
“N-Methyl-1-pyridin-2-ylpropan-1-amine” is a chemical compound with the CAS Number: 959238-83-6 . It has a molecular weight of 150.22 . The IUPAC name for this compound is N-methyl-1-(2-pyridinyl)-1-propanamine .
Molecular Structure Analysis
The InChI code for “N-Methyl-1-pyridin-2-ylpropan-1-amine” is 1S/C9H14N2/c1-3-8(10-2)9-6-4-5-7-11-9/h4-8,10H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
“N-Methyl-1-pyridin-2-ylpropan-1-amine” is a liquid at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Process and Applications : N-Methyl-1-pyridin-2-ylpropan-1-amine is a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. Its synthesis involves an asymmetric Michael addition and a stereoselective alkylation, yielding various intermediates (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Role in Neurotoxicity Research : This compound is related to research in neurotoxicity, particularly involving N-methyltransferases which are capable of N-methylating pyridine derivatives into neurotoxins (Ansher, Cadet, Jakoby, & Baker, 1986).
NMR Studies on Protonation : Nitrogen-NMR studies on the protonation of related pyridine derivatives provide insights into the basicity and reactivity of these compounds, influencing their applications in synthesis and drug design (Anderegg, Popov, & Pregosin, 1986).
Biotechnological and Pharmaceutical Applications
Use in Biotechnological Processes : Burkholderia sp. MAK1's ability to convert pyridin-2-amines into hydroxylated derivatives illustrates the potential of biotechnological methods in modifying pyridine derivatives for pharmaceutical applications (Stankevičiūtė et al., 2016).
Development of Antidepressant and Nootropic Agents : Synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has shown potential for creating CNS active agents, indicating the relevance of pyridine derivatives in developing new therapeutic compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Chemical Analysis and Detection Techniques
Fluorescent Sensing Applications : Studies on fluorescent dyes based on pyridine derivatives demonstrate their utility in detecting small inorganic cations, which is crucial in chemical analysis and environmental monitoring (Mac et al., 2010).
Role in Catalysis and Chemical Synthesis : Research on aminopyridinato chromium methyl complexes and their role in reductive alkylation and oxidative addition reactions highlights the significance of pyridine derivatives in catalysis and advanced chemical synthesis (Noor, Schwarz, & Kempe, 2015).
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-pyridin-2-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-8(10-2)9-6-4-5-7-11-9/h4-8,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDVEUZUKAGTFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672431 | |
Record name | N-Methyl-1-(pyridin-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-pyridin-2-ylpropan-1-amine | |
CAS RN |
959238-83-6 | |
Record name | N-Methyl-1-(pyridin-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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